Ethyl 6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Ethyl 6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique tricyclic structure
Properties
Molecular Formula |
C21H26N4O4 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
ethyl 6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C21H26N4O4/c1-5-28-21(27)15-11-16-19(24(18(15)22)9-6-10-29-13(2)3)23-17-8-7-14(4)12-25(17)20(16)26/h7-8,11-13,22H,5-6,9-10H2,1-4H3 |
InChI Key |
ARIRDAVLAKTKBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC(=CN3C2=O)C)N(C1=N)CCCOC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, introduction of the imino and oxo groups, and esterification to form the ethyl carboxylate. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or reduce the imino group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles such as halides or alkylating agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Ethyl 6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[840
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Ethyl 6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Ethyl 6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with other similar compounds, such as:
Quinolones: These compounds share a similar tricyclic structure and have been extensively studied for their biological activities.
Imidazoles: These heterocycles are also structurally related and have a wide range of applications in chemistry and biology.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the imino and oxo groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound featuring a unique triazatricyclo structure with multiple functional groups. Its molecular formula includes carbon (C), hydrogen (H), nitrogen (N), and oxygen (O), which contribute to its diverse chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer and anti-inflammatory properties.
Chemical Structure and Properties
The compound possesses several key structural features:
- Triazine Core : Known for its applications in medicinal chemistry.
- Functional Groups : Includes an imino group, carbonyl group, and various substituents that enhance its biological interactions.
The presence of the triazine core may facilitate interactions with biological targets such as enzymes involved in cancer cell proliferation.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activities. The unique arrangement of nitrogen atoms in the triazine ring is believed to contribute to interactions with various biological targets. Preliminary studies have suggested that this compound may inhibit cancer cell proliferation through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival.
- Apoptosis Induction : It has been shown to promote apoptosis in certain cancer cell lines.
A case study involving similar imino derivatives showed promising results against glioma cell lines, indicating a potential pathway for further exploration in cancer therapy .
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory properties. Similar compounds have demonstrated the ability to modulate inflammatory pathways and reduce cytokine production. This could make this compound a candidate for treating inflammatory diseases.
Synthesis
The synthesis of this compound typically involves several steps that can vary based on available reagents and desired yields:
- Initial Reaction : Combining appropriate precursors through methods such as the Biginelli reaction.
- Cyclization : Utilizing cycloaddition reactions to form the triazine structure.
- Functional Group Modification : Altering functional groups to enhance biological activity.
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
